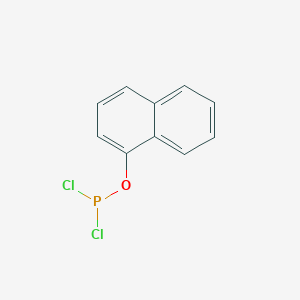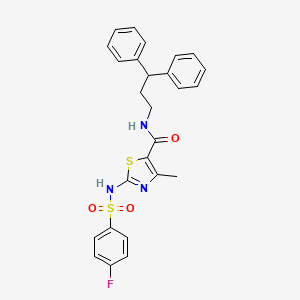
Thalidomide-5'-O-C5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C5-OH is a modified version designed to retain therapeutic benefits while potentially reducing adverse effects.
Métodos De Preparación
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-O-C5-OH, involves several steps. The conventional synthesis of thalidomide includes the reaction of phthalic anhydride with glutamic acid to form phthalimidoglutaric acid, which is then cyclized to produce thalidomide . For Thalidomide-5’-O-C5-OH, additional steps are required to introduce the hydroxyl group at the 5’ position and the C5 chain. These steps typically involve selective hydroxylation and subsequent functional group modifications under controlled conditions .
Análisis De Reacciones Químicas
Thalidomide-5’-O-C5-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C5-OH has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on thalidomide’s properties.
Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.
Mecanismo De Acción
Thalidomide-5’-O-C5-OH exerts its effects by binding to cereblon, a protein that is part of the E3 ubiquitin ligase complex. This binding alters the activity of the complex, leading to the degradation of specific proteins involved in cell proliferation and immune responses . The compound’s anti-angiogenic and immunomodulatory effects are mediated through the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha and vascular endothelial growth factor .
Comparación Con Compuestos Similares
Thalidomide-5’-O-C5-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their pharmacological profiles . Thalidomide-5’-O-C5-OH is unique due to its specific modifications, which aim to enhance its therapeutic effects while minimizing adverse reactions. Similar compounds include:
Lenalidomide: Known for its potent immunomodulatory and anti-cancer properties.
Pomalidomide: Used in treating multiple myeloma with a different safety profile compared to thalidomide.
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-8-2-1-3-9-26-11-4-5-12-13(10-11)18(25)20(17(12)24)14-6-7-15(22)19-16(14)23/h4-5,10,14,21H,1-3,6-9H2,(H,19,22,23) |
Clave InChI |
UXKCPXAFSMUXQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)







![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)
